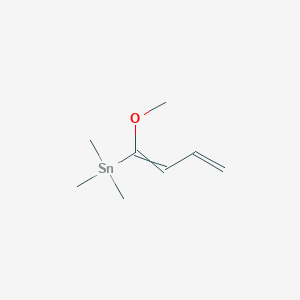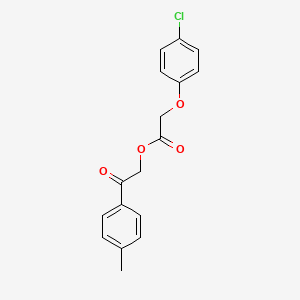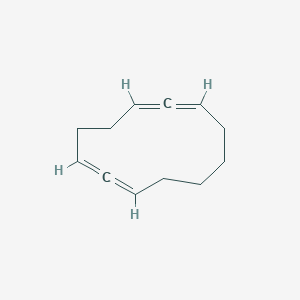![molecular formula C20H40OSn B14209881 Tributyl[(2-methylcyclohept-1-EN-1-YL)oxy]stannane CAS No. 831170-15-1](/img/structure/B14209881.png)
Tributyl[(2-methylcyclohept-1-EN-1-YL)oxy]stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyl[(2-methylcyclohept-1-en-1-yl)oxy]stannane is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and an oxy-substituted cycloheptene ring. This compound is part of the broader class of organotin compounds, which are known for their diverse applications in organic synthesis and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tributyl[(2-methylcyclohept-1-en-1-yl)oxy]stannane can be synthesized through the reaction of tributylstannyl chloride with 2-methylcyclohept-1-en-1-ol in the presence of a base such as sodium hydride. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency, often using continuous flow reactors to maintain consistent reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Tributyl[(2-methylcyclohept-1-en-1-yl)oxy]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of tin oxides and other oxidized products.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions where the butyl groups are replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride; reactions are usually performed in dry ether or THF.
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Tin oxides, oxidized organic fragments.
Reduction: Corresponding alcohols.
Substitution: Various substituted organotin compounds.
Wissenschaftliche Forschungsanwendungen
Tributyl[(2-methylcyclohept-1-en-1-yl)oxy]stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds and as a precursor for other organotin compounds.
Biology: Investigated for its potential biological activity, including antifungal and antibacterial properties.
Medicine: Explored for its use in drug development, particularly in the synthesis of organotin-based pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in PVC manufacturing.
Wirkmechanismus
The mechanism of action of tributyl[(2-methylcyclohept-1-en-1-yl)oxy]stannane involves its ability to form stable carbon-tin bonds, which are crucial in various organic transformations. The compound can act as a radical initiator, facilitating radical reactions such as polymerization and cross-coupling. Its molecular targets include organic substrates with reactive functional groups, and it operates through pathways involving radical intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyltin hydride: Known for its use in radical reductions and dehalogenation reactions.
Tributyltin chloride: Commonly used in the synthesis of other organotin compounds.
Tributyltin acetate: Utilized as a catalyst in organic reactions.
Uniqueness
Tributyl[(2-methylcyclohept-1-en-1-yl)oxy]stannane is unique due to its specific structure, which imparts distinct reactivity and stability compared to other organotin compounds. Its oxy-substituted cycloheptene ring provides additional sites for chemical modification, making it a versatile reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
831170-15-1 |
|---|---|
Molekularformel |
C20H40OSn |
Molekulargewicht |
415.2 g/mol |
IUPAC-Name |
tributyl-(2-methylcyclohepten-1-yl)oxystannane |
InChI |
InChI=1S/C8H14O.3C4H9.Sn/c1-7-5-3-2-4-6-8(7)9;3*1-3-4-2;/h9H,2-6H2,1H3;3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
ZLNJPWMIITVTFR-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)OC1=C(CCCCC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{(E)-[7-(Thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]diazenyl}benzonitrile](/img/structure/B14209828.png)

![1-[[Ethoxy(nonyl)phosphoryl]oxymethyl]-3-phenoxybenzene](/img/structure/B14209843.png)

![(4S)-4-Methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14209852.png)
![11-Oxabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carboxylic acid](/img/structure/B14209854.png)
![3-Methyl-5-(1,2-oxazol-5-yl)-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14209857.png)
![D-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14209858.png)

![3-{[1-Phenyl-1-(2H-tetrazol-5-yl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14209869.png)


